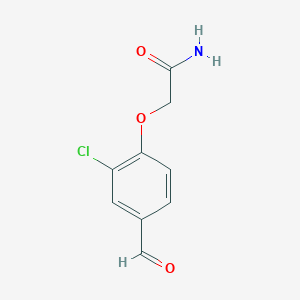
2-(2-Chloro-4-formylphenoxy)acetamide
描述
2-(2-Chloro-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C9H8ClNO3. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a chloro group, a formyl group, and an acetamide group attached to a phenoxy ring.
准备方法
The synthesis of 2-(2-Chloro-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-4-formylphenol with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-(2-Chloro-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2-Chloro-4-formylphenoxy)acetamide is a chemical compound primarily utilized as a building block in synthesizing various molecules. Its main application lies in the creation of Losartan analogs, which are investigated for medicinal applications, particularly where Losartan has shown therapeutic benefits.
Synthesis of Losartan Analogs
2-(2-Chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide serves as a crucial intermediate in producing substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogs. These analogs incorporate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), the active metabolite of Losartan.
BCFI Moiety Application in Medicine
The BCFI moiety has significant potential in medicine . The synthesis involves the reaction of a morpholin-3-one derivative with chloroacetyl chloride in acetonitrile, yielding 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide . Reacting 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide with substituted anilines in a mixture of methanol and glacial acetic acid at room temperature produces a key intermediate for synthesizing M2-29V analogs [4, 5].
Reaction Details
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Morpholin-3-one derivative | Chloroacetyl chloride | Acetonitrile | 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide |
| 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | Substituted anilines | Methanol and glacial acetic acid at room temperature | Key intermediate for M2-29V analogs |
Potential Medicinal Applications
作用机制
The mechanism of action of 2-(2-Chloro-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro group can also participate in halogen bonding interactions with target proteins, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
2-(2-Chloro-4-formylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Chloro-2-formylphenoxy)acetamide: This compound has a similar structure but with the chloro and formyl groups in different positions on the phenoxy ring.
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has an additional phenyl group attached to the nitrogen atom of the acetamide group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.
属性
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-26-3 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














